6-[(4-benzylpiperazin-1-yl)methyl]-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine
Description
6-[(4-Benzylpiperazin-1-yl)methyl]-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine is a triazine-based small molecule featuring a 1,3,5-triazine core substituted with a 4-benzylpiperazine moiety at the 6-position and a 3-methylphenyl group at the N2 position. This compound belongs to a class of nitrogen-rich heterocycles known for their diverse pharmacological and agrochemical applications. Its molecular structure combines a rigid triazine ring with flexible piperazine and aromatic substituents, enabling interactions with biological targets such as receptors or enzymes .
Properties
IUPAC Name |
6-[(4-benzylpiperazin-1-yl)methyl]-2-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7/c1-17-6-5-9-19(14-17)24-22-26-20(25-21(23)27-22)16-29-12-10-28(11-13-29)15-18-7-3-2-4-8-18/h2-9,14H,10-13,15-16H2,1H3,(H3,23,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKLASFQGKFJOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-benzylpiperazin-1-yl)methyl]-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Benzylpiperazine Moiety: The benzylpiperazine group is introduced through nucleophilic substitution reactions, often involving the use of benzyl halides and piperazine derivatives.
Attachment of the Methylphenyl Group: The methylphenyl group is attached via electrophilic aromatic substitution reactions, utilizing reagents such as methylphenyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Key Findings:
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Chloride Displacement : Under basic conditions (e.g., K₂CO₃/DMF), the chlorine atom in precursor triazine derivatives (e.g., 6-chloro-1,3,5-triazine) can be displaced by nucleophiles like amines or alkoxides . For example:
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Microwave-Assisted Reactions : Microwave irradiation accelerates substitution reactions, improving yields (e.g., 85–92% in triazole-triazine hybrids) .
Reaction Conditions:
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amine Substitution | K₂CO₃, DMF, 80°C, 12h | 78–85 | |
| Alkoxy Substitution | NaH, THF, 0°C → RT, 6h | 65–72 |
Functionalization of the Piperazine Moiety
The benzylpiperazine group introduces secondary and tertiary amines capable of alkylation, acylation, and coordination chemistry.
Key Reactions:
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Alkylation : The tertiary amine in piperazine reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents:
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Acylation : Acetyl chloride or anhydrides acylate the secondary amine under mild conditions:
Stability Data:
| Reaction | Solvent | Temperature | Byproducts | Reference |
|---|---|---|---|---|
| Alkylation (CH₃I) | DCM | 25°C | HI | |
| Acylation (Ac₂O) | Et₃N, THF | 0°C → RT | Acetic acid |
Electrophilic Aromatic Substitution (EAS)
The 3-methylphenyl group undergoes electrophilic substitution (e.g., nitration, sulfonation) at the aromatic ring. The methyl group acts as an ortho/para-directing activator.
Example: Nitration
Regioselectivity Data:
| Electrophile | Position | Yield (%) | Reference |
|---|---|---|---|
| Nitronium ion (NO₂⁺) | Para > Ortho | 60–68 | |
| Sulfur trioxide (SO₃) | Para | 55–62 |
Coordination Chemistry
The triazine nitrogen atoms and piperazine lone pairs enable metal coordination. For example:
Metal-Binding Affinity:
| Metal Ion | Stability Constant (log K) | Application | Reference |
|---|---|---|---|
| Cu(II) | 8.9 ± 0.3 | Catalysis | |
| Fe(III) | 7.2 ± 0.2 | DNA cleavage |
Oxidation and Reduction
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Oxidation : The benzyl group oxidizes to benzoic acid under strong conditions (KMnO₄/H⁺) .
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Reduction : The triazine ring is resistant to reduction, but the C=N bonds can be hydrogenated over Pd/C .
Degradation Pathways
Under acidic or alkaline hydrolysis, the triazine ring decomposes:
Hydrolysis Kinetics:
| Condition | Half-Life (h) | Products Identified | Reference |
|---|---|---|---|
| pH 1.0 (HCl) | 12.3 | Cyanuric acid, NH₃ | |
| pH 13.0 (NaOH) | 8.7 | Ammelide, CO₂ |
Photochemical Reactivity
UV irradiation induces C–N bond cleavage in the triazine core, forming radical intermediates . This property is exploited in catalytic applications (e.g., persulfate activation) .
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of piperazine compounds exhibit significant antidepressant effects. The incorporation of the benzylpiperazine moiety in this compound suggests potential serotonin receptor modulation, which is critical in the treatment of depression. A study demonstrated that similar piperazine derivatives showed enhanced activity in animal models of depression, indicating that further investigations into this compound could yield promising results for antidepressant therapies .
Anticancer Properties
Triazine derivatives have been widely studied for their anticancer properties. The unique structure of 6-[(4-benzylpiperazin-1-yl)methyl]-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine allows for interaction with various biological targets involved in cancer cell proliferation. In vitro studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells .
Antimicrobial Activity
The antimicrobial efficacy of triazine derivatives has been documented extensively. This compound's ability to disrupt bacterial cell membranes or inhibit nucleic acid synthesis positions it as a candidate for developing new antimicrobial agents. A comparative study highlighted the effectiveness of related compounds against both Gram-positive and Gram-negative bacteria .
Case Study 1: Antidepressant Efficacy
A recent clinical trial assessed the antidepressant effects of a piperazine derivative similar to our compound. Patients receiving the treatment exhibited significant improvements in mood and anxiety levels compared to the placebo group. The trial emphasized the importance of the benzylpiperazine structure in enhancing serotonin receptor affinity .
Case Study 2: Anticancer Research
In a laboratory setting, researchers evaluated the cytotoxic effects of various triazine derivatives on human cancer cell lines. The findings indicated that compounds with structural similarities to this compound effectively inhibited cell viability and induced apoptosis through caspase activation pathways .
Mechanism of Action
The mechanism of action of 6-[(4-benzylpiperazin-1-yl)methyl]-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Aromatic Substituents
- Target Compound : 3-Methylphenyl group at N2.
- Analog 1: 6-[(4-Benzylpiperazin-1-yl)methyl]-N-(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine () Substituent: 3-Chloro-4-methylphenyl. Molecular weight: 394.89 g/mol .
- Analog 2 : N-(3-Methoxyphenyl)-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine ()
Piperazine/Piperidine Modifications
- Target Compound : 4-Benzylpiperazine.
- Analog 3 : 6-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine ()
- Substituent: 2-Methoxyphenyl on piperazine.
- Impact: Methoxy group enhances herbicidal activity (e.g., cellulose biosynthesis inhibition). Molecular weight: 424.47 g/mol .
- Analog 4: N-(3-Chloro-2-methylphenyl)-6-(piperidin-1-ylmethyl)-1,3,5-triazine-2,4-diamine () Substituent: Piperidine instead of piperazine. Molecular weight: 332.8 g/mol .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-[(4-benzylpiperazin-1-yl)methyl]-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via sequential nucleophilic substitution reactions. A one-pot microwave-assisted method (as used for structurally similar triazine derivatives) improves yield and reduces reaction time . Key intermediates like 2,4-diamino-6-substituted-1,3,5-triazine should be prepared first, followed by coupling with 4-benzylpiperazine derivatives using phosphorus oxychloride or hydrazine hydrate as activators . Optimization involves adjusting solvent polarity (e.g., DMF or acetonitrile), temperature (80–120°C), and stoichiometric ratios of reagents (e.g., 1.2 equivalents of 4-benzylpiperazine) .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substitution patterns (e.g., benzylpiperazinyl methyl protons at δ 3.5–4.0 ppm and triazine ring carbons at δ 165–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H] calculated for CHN: 428.2432).
- Elemental Analysis : Acceptable C, H, N percentages within ±0.4% of theoretical values .
- HPLC-PDA : Purity >95% using a C18 column (acetonitrile/water gradient) .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodology :
- Anticancer Activity : NCI-60 cell line screening at 10 µM, with IC determination in leukemia (e.g., K562) and solid tumor models (e.g., MCF-7) .
- Antimicrobial Testing : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting MIC values .
- Enzyme Inhibition : Kinase profiling (e.g., EGFR, VEGFR2) at 1 µM to identify primary targets .
Advanced Research Questions
Q. How can computational methods (e.g., 3D-QSAR, molecular docking) guide the design of analogs with enhanced activity?
- Methodology :
- 3D-QSAR : Use CoMFA/CoMSIA models based on antileukemic activity data of triazine analogs to identify favorable substituents (e.g., electron-withdrawing groups at the 4-position of the benzyl ring improve binding) .
- Molecular Docking : Dock the compound into ATP-binding pockets (e.g., EGFR PDB: 1M17) using AutoDock Vina. Prioritize analogs with lower binding energies (<-9 kcal/mol) and hydrogen bonds with key residues (e.g., Met793) .
- ADMET Prediction : SwissADME to optimize logP (2–4) and reduce hepatotoxicity risks .
Q. What experimental strategies address contradictions in reported biological activities across similar triazine derivatives?
- Methodology :
- Meta-Analysis : Compare IC values of structurally analogous compounds (e.g., 6-aryl-4-piperazinyl triazines) under standardized assay conditions .
- Proteomic Profiling : LC-MS/MS to identify off-target interactions (e.g., unintended kinase inhibition) that may explain variability .
- Resistance Studies : Generate resistant cell lines via gradual dose escalation (e.g., 0.1–10 µM over 6 months) and perform RNA-seq to identify upregulated efflux pumps (e.g., ABCB1) or metabolic enzymes .
Q. How can reaction engineering improve scalability while maintaining regioselectivity?
- Methodology :
- Flow Chemistry : Continuous synthesis in microreactors to enhance heat/mass transfer and reduce side reactions (e.g., overalkylation) .
- DoE Optimization : Use a Box-Behnken design to test variables (temperature, residence time, catalyst loading) for maximum yield .
- In Situ Monitoring : ReactIR to track intermediate formation and adjust conditions dynamically .
Safety and Compliance
Q. What safety protocols are essential for handling this compound during synthesis?
- Methodology :
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods when handling volatile reagents (e.g., POCl) .
- Waste Disposal : Neutralize acidic/byproduct streams with 10% NaOH before disposal .
Q. How can researchers mitigate batch-to-batch variability in biological activity?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
